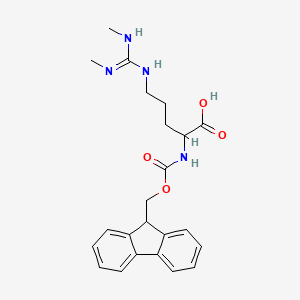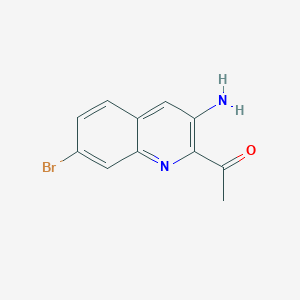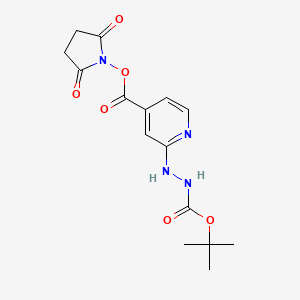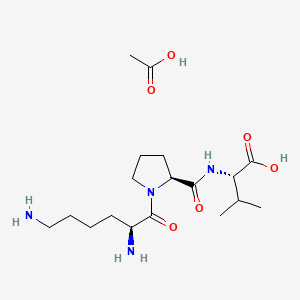
2,5-bis(4-aminophenyl)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-aminophenyl)terephthalic acid is an aromatic compound with the molecular formula C20H16N2O4 It is known for its unique structure, which includes two aminophenyl groups attached to a terephthalic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-aminophenyl)terephthalic acid typically involves the reaction of terephthalic acid with 4-aminophenol. One common method includes the use of polyphosphoric acid as a solvent and catalyst, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(4-aminophenyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,5-bis(4-aminophenyl)terephthalic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-bis(4-aminophenyl)terephthalic acid involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with different substrates. These interactions play a crucial role in its effectiveness in various applications, including polymer formation and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboxylic acid bis(4-aminophenyl) ester: Similar in structure but differs in the position of the aminophenyl groups.
2,5-Bis(phenylamino)terephthalic acid: Another related compound with phenylamino groups instead of aminophenyl.
Uniqueness
2,5-bis(4-aminophenyl)terephthalic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced performance characteristics .
Eigenschaften
Molekularformel |
C20H16N2O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,5-bis(4-aminophenyl)terephthalic acid |
InChI |
InChI=1S/C20H16N2O4/c21-13-5-1-11(2-6-13)15-9-18(20(25)26)16(10-17(15)19(23)24)12-3-7-14(22)8-4-12/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
BHIAQNUAXUQCLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)




![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)



![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
